molecular formula C26H23NO3 B2819799 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one CAS No. 866016-61-7

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one

Cat. No. B2819799
CAS RN: 866016-61-7
M. Wt: 397.474
InChI Key: JBTAAGJJZSPSJJ-UHFFFAOYSA-N
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Description

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one, also known as BEQ, is a synthetic compound that has gained attention in the scientific community due to its potential use in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes, including muscle contraction, memory, and learning. By inhibiting these enzymes, 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one has been shown to have several biochemical and physiological effects, including improved cognitive function, increased levels of acetylcholine in the brain, and reduced inflammation. Studies have also found that 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one has antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one in lab experiments is its specificity towards acetylcholinesterase and butyrylcholinesterase enzymes, making it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, one limitation is the lack of studies on the long-term effects of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one on the body, which may limit its potential use in clinical settings.

Future Directions

For the study of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one include further investigation into its potential use in the treatment of neurological disorders, such as Alzheimer's disease, and its antioxidant properties. Additionally, studies on the long-term effects of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one on the body may provide further insights into its potential use in clinical settings.

Synthesis Methods

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one can be synthesized using a multistep process involving the use of various reagents and solvents. The synthesis involves the condensation of 4-methylbenzoyl chloride with 6-ethoxy-2-methylquinoline-3-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the benzyl protection of the resulting compound using benzyl chloride and potassium carbonate.

Scientific Research Applications

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This makes 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-3-30-21-13-14-24-22(15-21)26(29)23(25(28)20-11-9-18(2)10-12-20)17-27(24)16-19-7-5-4-6-8-19/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTAAGJJZSPSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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